5-Phenyl-1,3-pentadiyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

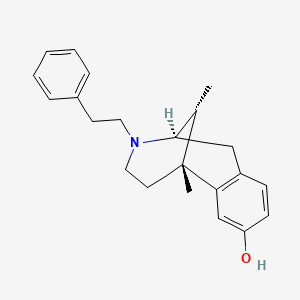

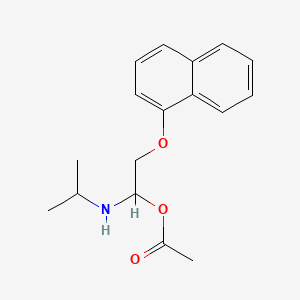

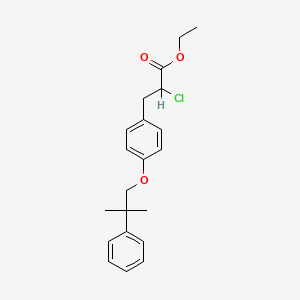

5-Phenyl-1,3-pentadiyne is a member of benzenes.

5-Phenyl-1, 3-pentadiyne, also known as 2, 4-pentadiynylbenzene, 9CI or benzyldiacetylene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-pentadiyne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-phenyl-1, 3-pentadiyne is primarily located in the membrane (predicted from logP). Outside of the human body, 5-phenyl-1, 3-pentadiyne can be found in herbs and spices. This makes 5-phenyl-1, 3-pentadiyne a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Antifungal Properties

5-Phenyl-1,3-pentadiyne has been identified as an antifungal constituent in the essential oil fraction of Artemisia dracunculus. Its antifungal activities against various Colletrotichum species were reported for the first time, highlighting its potential in addressing fungal infections (Meepagala, Sturtz, & Wedge, 2002).

Chemical Synthesis and Reactions

- 5-Phenyl-1,3-pentadiyne plays a role in chemical syntheses and reactions. Its involvement in the preparation and reactivity of various compounds was described in several studies. These include its use in coupling reactions, Grignard and related reactions, and rearrangements (Taniguchi, Mathai, & Miller, 2003).

- The compound has been studied for its effects on the activation enthalpy and transition structure geometry in 1,5-hydrogen shifts, providing insights into phenyl-substituent effects in chemical processes (Hayase, Hrovat, & Borden, 2004).

Catalysis

- 5-Phenyl-1,3-pentadiyne has been explored in the context of catalysis, specifically in stabilizing palladium nanoparticles for Suzuki cross-couplings and Heck reactions. This indicates its potential utility in organic synthesis and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Eco-sustainable Synthesis

- Its derivatives have been involved in eco-sustainable synthesis methods. For example, a study on the synthesis of 2-phenyl 1,3-benzodioxole derivatives for potential anticancer, antibacterial, and DNA binding agents suggests the versatility of phenyl-1,3-pentadiyne related compounds in medicinal chemistry (Gupta et al., 2016).

Photoluminescence and Carrier Transport

- The photoluminescence and carrier transport properties of derivatives of 5-Phenyl-1,3-pentadiyne have been investigated, highlighting its significance in materials science, particularly in the field of electroluminescence (Yu et al., 2005).

Propiedades

Número CAS |

41268-41-1 |

|---|---|

Nombre del producto |

5-Phenyl-1,3-pentadiyne |

Fórmula molecular |

C11H8 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

penta-2,4-diynylbenzene |

InChI |

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2 |

Clave InChI |

ZZGANZXITREHOP-UHFFFAOYSA-N |

SMILES |

C#CC#CCC1=CC=CC=C1 |

SMILES canónico |

C#CC#CCC1=CC=CC=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)

![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)